molecular formula C13H18N4O3S B2891494 N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide CAS No. 2320383-24-0

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2891494
CAS No.: 2320383-24-0
M. Wt: 310.37
InChI Key: BVSKTZHDDAMMQE-UHFFFAOYSA-N
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Description

“N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound that features a piperazine ring substituted with a thiazole group and a tetrahydropyran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane.

    Introduction of the Thiazole Group: Using a thiazole derivative in a substitution reaction.

    Attachment of the Tetrahydropyran Moiety: Through a nucleophilic substitution or addition reaction.

    Formation of the Carboxamide Group: Via an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.

    Substitution: Various substitution reactions could occur, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the thiazole ring.

    Receptor Modulators: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Antimicrobial Agents: Possible use as antimicrobial agents due to the presence of the thiazole ring.

Industry

    Material Science:

    Agriculture: Possible use as agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring and piperazine moiety are often involved in binding interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and thiazole-containing compounds.

Uniqueness

  • The combination of the piperazine ring, thiazole group, and tetrahydropyran moiety in a single molecule is relatively unique, potentially offering a distinct profile of biological activity and chemical reactivity.

Properties

IUPAC Name

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-11-9-16(4-5-17(11)13-14-3-8-21-13)12(19)15-10-1-6-20-7-2-10/h3,8,10H,1-2,4-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKTZHDDAMMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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